N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13808980
InChI: InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-8-14-26(15-22(27)28)24(30)31-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,28)
SMILES: CC(C)(C)OC(=O)CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C25H29NO6
Molecular Weight: 439.5 g/mol

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine

CAS No.:

Cat. No.: VC13808980

Molecular Formula: C25H29NO6

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine -

Specification

Molecular Formula C25H29NO6
Molecular Weight 439.5 g/mol
IUPAC Name 2-[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]amino]acetic acid
Standard InChI InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-8-14-26(15-22(27)28)24(30)31-16-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21H,8,13-16H2,1-3H3,(H,27,28)
Standard InChI Key ODJMJHSQHLGOQJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OC(=O)CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine features a glycine backbone modified at the α-amino group by two distinct protecting groups:

  • Fmoc group: A photolabile, base-sensitive protecting group widely used in solid-phase peptide synthesis (SPPS) due to its compatibility with tert-butyl-based side-chain protections.

  • 4-(tert-butoxy)-4-oxobutyl moiety: A tert-butoxy carbonyl (Boc)-derived chain providing acid-labile protection, enabling selective deprotection under mild acidic conditions .

The compound’s IUPAC name, 2-[9H-fluoren-9-ylmethoxycarbonyl-(4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl)amino]acetic acid, reflects its branched structure . Key structural identifiers include:

PropertyValueSource
CAS Registry Number174799-90-7
Molecular FormulaC25H29NO6\text{C}_{25}\text{H}_{29}\text{NO}_6
Molecular Weight439.5 g/mol
SMILESCC(C)(C)OC(=O)CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChI KeyODJMJHSQHLGOQJ-UHFFFAOYSA-N

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves sequential protection of glycine’s amino group (Figure 1):

  • Boc Protection: Reaction of glycine with tert-butyl 4-oxobutyrate under reductive amination conditions to introduce the 4-(tert-butoxy)-4-oxobutyl group.

  • Fmoc Protection: Subsequent treatment with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).

Critical Reaction Parameters:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

  • Yield: ~70–85% after purification by flash chromatography.

Industrial Scalability

VulcanChem reports kilogram-scale production using continuous-flow reactors, which enhance reproducibility and reduce byproduct formation. Key challenges include:

  • Moisture Sensitivity: Requires anhydrous conditions during Fmoc installation.

  • Purification: Reverse-phase HPLC is employed to achieve >98% purity for research-grade material.

Applications in Peptide Science and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block for introducing orthogonal protection in peptide chains:

  • Fmoc Deprotection: Achieved via 20% piperidine in DMF, selectively removing the Fmoc group while retaining the acid-sensitive tert-butoxy moiety.

  • Boc Deprotection: Requires trifluoroacetic acid (TFA), enabling sequential side-chain modifications.

Case Study: Synthesis of branched peptides for antibody-drug conjugates (ADCs) . The tert-butoxy group facilitates post-synthetic conjugation of cytotoxic payloads via acid-cleavable linkers .

Bioconjugation and Click Chemistry

While less common than azide-bearing analogs (e.g., Fmoc-N-(4-azidobutyl)glycine), the tert-butoxy carbonyl group enables:

  • Ester Exchange Reactions: With hydroxylamine derivatives to form hydroxamic acids for metalloprotease inhibition studies.

  • Acid-Mediated Functionalization: Cleavage of the tert-butyl group generates a carboxylic acid for carbodiimide-mediated coupling.

Comparative Analysis with Analogous Compounds

CompoundFunctional GroupDeprotection MethodPrimary Use
N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycinetert-butoxyTFAOrthogonal peptide synthesis
Fmoc-N-(4-azidobutyl)glycineAzideStaudinger reactionClick chemistry
Fmoc-N-(Alloc)glycineAllyloxycarbonylPd(0) catalysisPhotocleavable linkers

A 2024 European patent (EP4406608A2) describes antibody-drug conjugates (ADCs) utilizing tert-butoxy-protected linkers for tumor-targeted drug delivery . While N-Fmoc-N-[4-(tert-butoxy)-4-oxobutyl]glycine is not explicitly cited, its structural analogs demonstrate:

  • pH-Sensitive Drug Release: Linker cleavage in acidic tumor microenvironments .

  • Enhanced Solubility: The tert-butoxy group improves ADC pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator